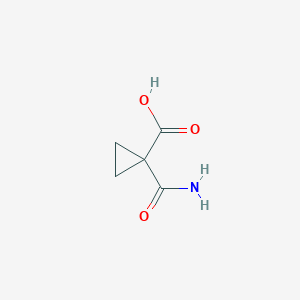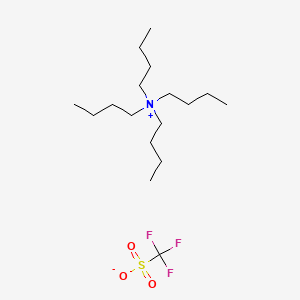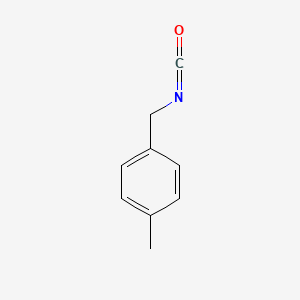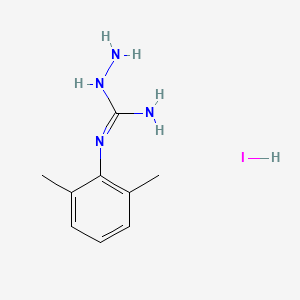
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a chemical compound with the molecular formula C9H14N4HI It is known for its unique structure, which includes a guanidine group attached to a 2,6-dimethylphenyl ring
Preparation Methods
The synthesis of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide typically involves the reaction of 2,6-dimethylaniline with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often include mild temperatures and the use of solvents such as acetonitrile to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the amino or guanidine groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its guanidine group.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide include:
1-Amino-3-phenylguanidine: Lacks the dimethyl groups, leading to different reactivity and applications.
1-Amino-3-(2,4-dimethylphenyl)guanidine: The position of the methyl groups affects its chemical properties and interactions.
1-Amino-3-(2,6-diethylphenyl)guanidine: The ethyl groups provide different steric and electronic effects compared to methyl groups
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUFALJERYVUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(N)NN.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381790 |
Source


|
| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68569-67-5 |
Source


|
| Record name | NSC137921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
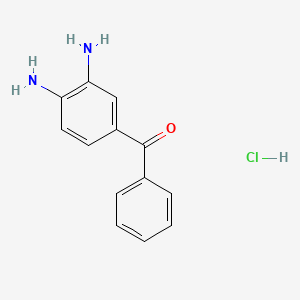

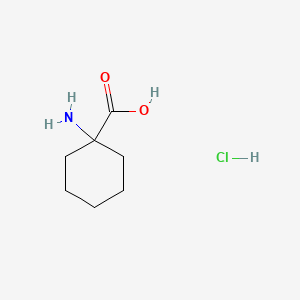

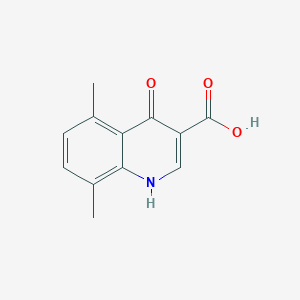
![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)



